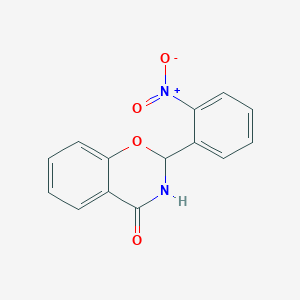

2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

Description

Properties

IUPAC Name |

2-(2-nitrophenyl)-2,3-dihydro-1,3-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-13-10-6-2-4-8-12(10)20-14(15-13)9-5-1-3-7-11(9)16(18)19/h1-8,14H,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZXSLSWFREWHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2NC(=O)C3=CC=CC=C3O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Anthranilic Acid with 2-Nitrobenzoyl Chloride

The most widely reported method involves the cyclocondensation of anthranilic acid (2-aminobenzoic acid) with 2-nitrobenzoyl chloride in pyridine. This two-step process proceeds via initial N-acylation to form N-(2-nitrobenzoyl)anthranilic acid, followed by intramolecular cyclization with the elimination of water.

Optimization Insights

- Stoichiometry : A 2:1 molar ratio of 2-nitrobenzoyl chloride to anthranilic acid ensures complete acylation and minimizes side products.

- Solvent : Pyridine acts as both a solvent and acid scavenger, achieving yields of 78–85%.

- Reaction Time : Cyclization completes within 4–6 hours at reflux (110–120°C).

Mechanistic Analysis

The reaction proceeds through nucleophilic attack of the anthranilic acid’s amine group on the acyl chloride, forming a tetrahedral intermediate. Subsequent deprotonation and cyclization yield the benzoxazinone core.

Alternative Acylating Agents

While 2-nitrobenzoyl chloride is optimal, other acylating agents (e.g., 2-nitrobenzoyl anhydride) have been explored. However, these require longer reaction times (8–10 hours) and offer no yield improvement.

Gold(I)-Catalyzed Cycloisomerization

Propargylamide Precursor Synthesis

Recent advances employ gold(I) catalysts to cyclize propargylamide precursors into benzoxazinones. For the target compound, the precursor N-(2-nitrophenyl)-N-(prop-2-yn-1-yl)anthranilamide is synthesized via:

- Coupling 2-nitroaniline with propiolic acid chloride.

- Reacting the resultant alkyne with anthranilic acid under basic conditions.

Cyclization Conditions

Advantages

- Mild reaction conditions.

- High functional group tolerance.

Comparative Analysis of Synthetic Routes

Critical Evaluation

- Cyclocondensation offers higher yields but requires elevated temperatures.

- Gold catalysis provides modularity for complex derivatives but involves costly catalysts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

- Strong absorption at 1725 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch).

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the benzoxazine ring .

Scientific Research Applications

2-(2-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is a chemical compound with the molecular formula and a molecular weight of 270.240 . It features a nitrophenyl group attached to a benzoxazine ring.

Basic Information

- CAS Number : 854163-25-0

- Boiling Point : 541.2±50.0 °C at 760 mmHg

- Density : 1.4±0.1 g/cm3

- Flash Point : 281.1±30.1 °C

Scientific Research Applications

2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one, a related compound, has applications in several scientific fields:

- Chemistry : It serves as a building block in the synthesis of various heterocyclic compounds.

- Biology : Derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

- Medicine : There is ongoing research exploring its potential as a pharmaceutical intermediate.

- Industry : It is used in the development of advanced materials like polymers and resins because of its thermal stability and mechanical properties.

2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one exhibits biological activity because it can interact with various biological targets, leading to effects such as enzyme inhibition and modulation of biochemical pathways.

Enzyme Inhibition

Benzoxazine derivatives have demonstrated enzyme inhibitory activities. They can inhibit serine proteases like human leukocyte elastase and rhomboid proteases, which are implicated in diseases such as cancer and neurodegenerative disorders.

Chemical Reactions

2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one undergoes several chemical reactions:

- Oxidation : The nitrophenyl group can be oxidized to form nitro derivatives.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst.

- Substitution : The benzoxazine ring can undergo substitution reactions with nucleophiles, forming substituted benzoxazines.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzymes or altering protein functions. The benzoxazine ring structure allows for specific binding interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Variations in Benzoxazin-4-one Derivatives

Biological Activity

Overview

2-(2-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one (CAS No. 854163-25-0) is a compound belonging to the class of benzoxazines, characterized by a unique chemical structure that includes a nitrophenyl group. This compound has garnered attention for its diverse biological activities, particularly in the context of antimicrobial properties and potential therapeutic applications.

The primary biological activity of this compound is attributed to its interaction with the enzyme PqsD, which plays a crucial role in the quorum sensing (QS) system of Pseudomonas aeruginosa. By inhibiting PqsD, this compound disrupts the synthesis of signaling molecules such as HHQ and PQS, leading to a reduction in bacterial virulence and biofilm formation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. The following table summarizes its antimicrobial efficacy:

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 22 | |

| Candida albicans | 15 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Pharmacological Potential

In addition to its antibacterial properties, studies have explored the compound's potential as a therapeutic agent. Notably, derivatives of benzoxazine compounds have shown promise as selective agonists for cannabinoid receptors, particularly CB2 receptors. This action could lead to applications in treating conditions related to inflammation and chronic pain without central nervous system side effects .

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial efficacy of various nitrophenyl derivatives highlighted that this compound exhibited enhanced inhibition against Gram-positive and Gram-negative bacteria compared to other derivatives. The study emphasized its potential utility in clinical settings where antibiotic resistance is prevalent .

Case Study 2: Quorum Sensing Inhibition

Another significant study focused on the compound's role in inhibiting quorum sensing in Pseudomonas aeruginosa. The findings demonstrated that treatment with this compound significantly reduced biofilm formation and virulence factor production in vitro. This suggests its potential application in managing infections caused by this opportunistic pathogen .

Research Findings

Recent research has expanded on the biochemical pathways influenced by this compound. The compound's high bioavailability indicates promising pharmacokinetic properties that could facilitate its use in therapeutic formulations. Additionally, ongoing studies are investigating its role in modulating inflammatory responses through cannabinoid receptor pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.